

A Spectroscopic Comparison of 1,8-Dibromoperfluoroctane and Other Perfluoroalkanes

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Compound of Interest

Compound Name: **1,8-Dibromoperfluoroctane**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of **1,8-Dibromoperfluoroctane** with other relevant perfluoroalkanes, namely perfluoroctane, perfluorohexane, and perfluorodecane. The comparison focuses on key spectroscopic techniques: Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and ^{19}F Nuclear Magnetic Resonance (NMR) Spectroscopy. The data presented herein is a combination of experimental values sourced from public databases and predicted values generated from computational chemistry methods, which are essential due to the limited availability of published experimental spectra for all compounds.

Data Presentation

The following tables summarize the key spectroscopic features of **1,8-Dibromoperfluoroctane** and its counterparts. These tables are designed for easy comparison of the vibrational modes and nuclear magnetic resonance environments.

Table 1: Comparative FTIR Spectral Data (cm $^{-1}$)

Compound	C-F Stretching Region	C-C Stretching Region	C-Br Stretching Region	Source
1,8-Dibromoperfluoroctane	~1200 - 1300 (strong, broad)	~1000 - 1150 (multiple bands)	~600 - 700	Predicted
Perfluorooctane	~1200 - 1300 (strong, broad)	~1000 - 1150 (multiple bands)	N/A	Experimental [1] [2]
Perfluorohexane	~1200 - 1300 (strong, broad)	~1000 - 1150 (multiple bands)	N/A	Experimental [3]
Perfluorodecane	~1200 - 1300 (strong, broad)	~1000 - 1150 (multiple bands)	N/A	Predicted

Table 2: Comparative Raman Spectral Data (cm⁻¹)

Compound	Symmetric CF ₂ Stretch	C-C Backbone Modes	C-Br Stretching Region	Source
1,8-Dibromoperfluoroctane	~730	~300 - 400	~550 - 650	Predicted
Perfluorooctane	~730	~300 - 400	N/A	Predicted
Perfluorohexane	~730	~300 - 400	N/A	Predicted
Perfluorodecane	~730	~300 - 400	N/A	Predicted

Note on Raman Spectra: Experimental Raman spectra for simple perfluoroalkanes are not widely published. The values presented are based on computational predictions and general observations for per- and polyfluoroalkyl substances (PFAS), which consistently show a strong symmetric CF₂ stretching mode around 725-730 cm⁻¹ and C-C backbone modes in the 300-400 cm⁻¹ region. [4][5]

Table 3: Comparative ^{19}F NMR Spectral Data (ppm)

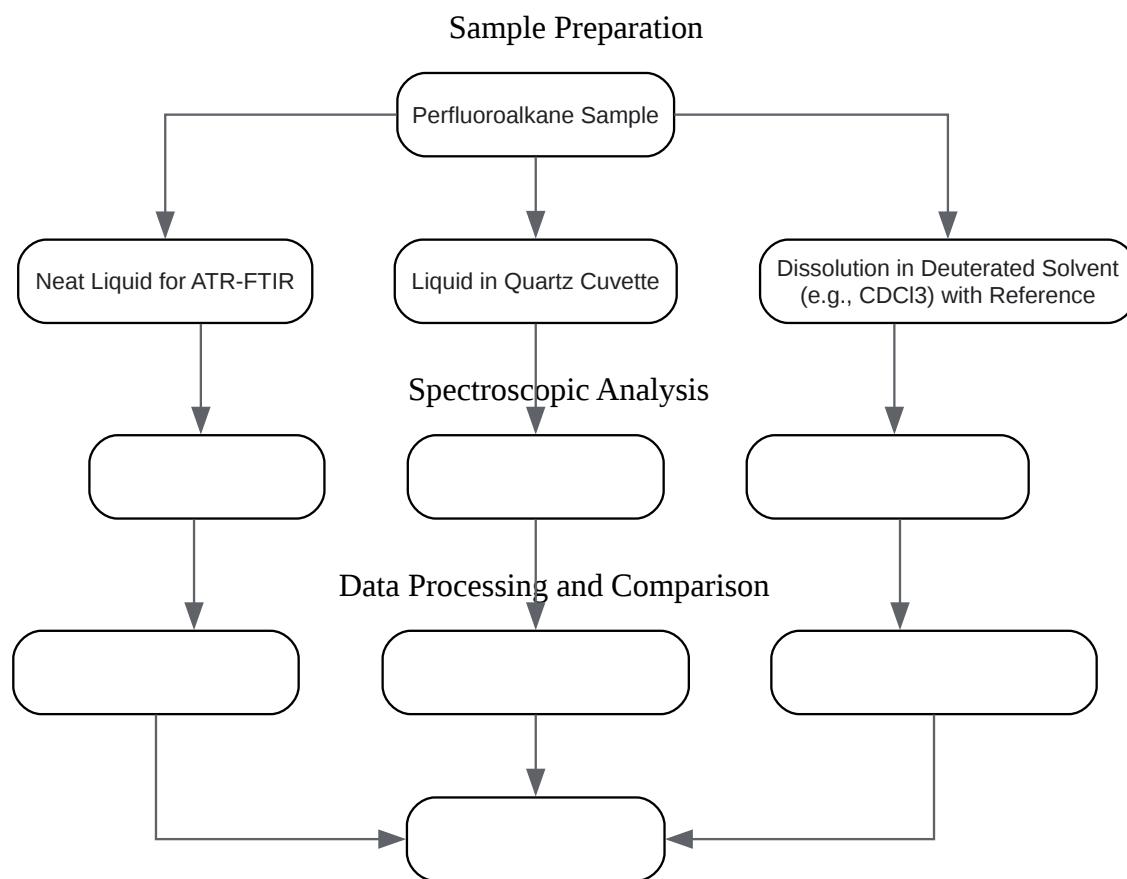
Compound	Terminal CF_2Br	Terminal CF_3	Internal CF_2 Groups	Reference	Source
1,8-Dibromoperfluorooctane	~ -60 to -70	N/A	~ -118 to -125	CFCl_3	Predicted
Perfluorooctane	N/A	~ -81	~ -122 to -126	CFCl_3	Predicted
Perfluorohexane	N/A	~ -81	~ -122 to -126	CFCl_3	Predicted
Perfluorododecane	N/A	~ -81	~ -122 to -126	CFCl_3	Predicted

Note on ^{19}F NMR Spectra: The chemical shifts of perfluoroalkanes are sensitive to the molecular environment. The terminal CF_3 groups typically resonate around -81 ppm, while internal CF_2 groups appear further upfield between -120 and -126 ppm. In **1,8-Dibromoperfluorooctane**, the terminal CF_2Br group is expected to have a distinct chemical shift compared to a CF_3 group due to the electronic effects of bromine.

Experimental and Computational Protocols

The following sections detail the methodologies for obtaining the experimental and predicted spectroscopic data presented in this guide.

Experimental Workflow for Spectroscopic Analysis



Caption: Workflow for the comparative spectroscopic analysis of perfluoroalkanes.

1. Fourier-Transform Infrared (FTIR) Spectroscopy

- Instrumentation: A standard FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
- Sample Preparation: For liquid samples like perfluoroalkanes, the Attenuated Total Reflectance (ATR) technique is ideal due to its simplicity and minimal sample volume requirement. A single drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

- Data Acquisition: Spectra are typically collected in the mid-infrared range (4000-400 cm^{-1}). A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement. For each sample, an average of 32 to 64 scans at a resolution of 4 cm^{-1} is recommended to achieve a good signal-to-noise ratio.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum. The resulting spectrum is then analyzed for characteristic absorption bands.

2. Raman Spectroscopy

- Instrumentation: A confocal Raman microscope equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a charge-coupled device (CCD) detector.
- Sample Preparation: Liquid samples are placed in a quartz cuvette.
- Data Acquisition: The laser is focused into the liquid sample. The scattered light is collected in a backscattering geometry. Typical acquisition parameters include a laser power of 10-50 mW, an acquisition time of 10-60 seconds, and multiple accumulations to improve the signal quality.
- Data Processing: The raw spectrum is corrected for baseline fluorescence, which can be an issue with some samples. The corrected spectrum is then analyzed for characteristic Raman shifts.

3. ^{19}F Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.
- Sample Preparation: A small amount of the perfluoroalkane (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl_3) in a 5 mm NMR tube. A reference standard, such as trichlorofluoromethane (CFCl_3), is added for accurate chemical shift referencing.
- Data Acquisition: A standard one-dimensional ^{19}F NMR spectrum is acquired. Key parameters include a 90° pulse width, a relaxation delay of 5-10 seconds to ensure full relaxation of the fluorine nuclei, and a sufficient number of scans (e.g., 128 or more) to achieve adequate signal-to-noise.

- Data Processing: The Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the internal standard.

Computational Methods for Spectral Prediction

- Methodology: In the absence of experimental data, spectra were predicted using Density Functional Theory (DFT) calculations.
- Software: Quantum chemistry software packages such as Gaussian or ORCA are commonly used.
- Procedure: The molecular geometry of each perfluoroalkane is optimized using a suitable functional (e.g., B3LYP or ω B97XD) and basis set (e.g., 6-31+G(d,p) or aug-cc-pVDZ).[6][7] Following geometry optimization, vibrational frequencies (for IR and Raman) and NMR shielding constants are calculated at the same level of theory. The calculated frequencies are often scaled by an empirical factor to better match experimental values. NMR chemical shifts are calculated relative to a computed reference standard. This computational approach provides valuable insights into the expected spectral features of molecules for which experimental data is unavailable.[8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23]

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